molecular formula C13H16Cl2N2O B5531296 1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide

1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide

Cat. No.: B5531296
M. Wt: 287.18 g/mol
InChI Key: MYJWCSDOIIKYPI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H16Cl3NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group and a carboxamide group.

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, resulting in the cleavage of the carboxamide group to form corresponding carboxylic acids and amines.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    4-(3,4-Dichlorobenzyl)-piperidine hydrochloride: This compound has a similar structure but differs in the presence of a hydrochloride group.

    3-(4-Chlorobenzyl)-piperidine hydrochloride: This compound has a single chlorine substitution on the benzyl group.

    1-(2-chlorobenzyl)-4-piperidinol hydrochloride: This compound has a hydroxyl group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-11-2-1-9(7-12(11)15)8-17-5-3-10(4-6-17)13(16)18/h1-2,7,10H,3-6,8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJWCSDOIIKYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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